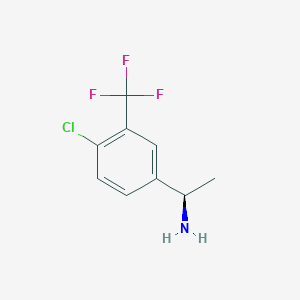
(5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid is a boronic acid derivative with a pyridine ring structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both boronic acid and ester functional groups in its structure allows for diverse chemical reactivity and utility in synthetic transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and ethyl chloroformate.
Formation of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced by reacting 6-methylpyridine with ethyl chloroformate in the presence of a base such as triethylamine.
Boronic Acid Formation: The resulting intermediate is then subjected to borylation using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes and borohydrides.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: Research explores its use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of (5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The compound’s pyridine ring can also participate in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-(Ethoxycarbonyl)-6-methylpyrimidine-3-boronic acid: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
5-(Ethoxycarbonyl)-2-methylpyridine-3-boronic acid: Similar but with a different substitution pattern on the pyridine ring.
5-(Methoxycarbonyl)-6-methylpyridine-3-boronic acid: Similar but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
(5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid is unique due to its specific combination of functional groups and substitution pattern, which imparts distinct reactivity and properties. Its ethoxycarbonyl group provides steric hindrance and electronic effects that influence its chemical behavior, making it a valuable compound in various synthetic and research applications.
特性
IUPAC Name |
(5-ethoxycarbonyl-6-methylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c1-3-15-9(12)8-4-7(10(13)14)5-11-6(8)2/h4-5,13-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUXYKZIOGGVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C)C(=O)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chlorofuro[3,2-d]pyrimidine](/img/structure/B8052604.png)
![7-Iodobenzo[d]isoxazol-3-amine](/img/structure/B8052612.png)




![3,4-Dihydro-2H-benzo[1,4]oxazine-7-carbonitrile hydrochloride](/img/structure/B8052651.png)







